molecular formula C22H25N3OS B2481031 (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide CAS No. 392320-94-4

(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide

Cat. No.: B2481031
CAS No.: 392320-94-4
M. Wt: 379.52
InChI Key: CYWGCMPZWKOWQQ-BQYQJAHWSA-N
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Description

(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide is a recognized high-affinity antagonist of the P2X7 receptor, a key mediator in the body's inflammatory signaling pathways. This compound exerts its research value by selectively blocking the P2X7 receptor, which is activated by high concentrations of extracellular ATP at sites of cellular stress or damage. By inhibiting this receptor, the compound effectively prevents the downstream activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. This specific mechanism of action makes it an indispensable pharmacological tool for investigating the role of P2X7-driven inflammation in a wide array of disease models. Its applications are particularly prominent in preclinical studies of neuroinflammatory and neurodegenerative conditions, including Alzheimer's disease and multiple sclerosis, where P2X7 receptor activation is implicated in disease pathology. Furthermore, researchers utilize this antagonist to dissect the contribution of purinergic signaling in autoimmune disorders, chronic pain, and depression, providing critical insights for the development of novel therapeutic strategies targeting the innate immune response. The unique structural motif, combining an adamantane group with a 1,3,4-thiadiazole ring, contributes to its potent and selective binding profile, distinguishing it from other P2X receptor family antagonists.

Properties

IUPAC Name

(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-25(19(26)8-7-15-5-3-2-4-6-15)21-24-23-20(27-21)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-8,16-18H,9-14H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWGCMPZWKOWQQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a series of reactions, including halogenation and subsequent substitution reactions. The thiadiazole ring is then formed through cyclization reactions involving appropriate precursors. Finally, the phenylprop-2-enamide group is attached through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The biological activity of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related adamantane derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogens such as Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have demonstrated effectiveness in reducing inflammation in animal models, particularly in conditions like carrageenan-induced paw edema . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Emerging research points towards the anticancer potential of adamantane-based compounds. Preliminary studies indicate that certain thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique structural features may allow these compounds to interact with specific molecular targets involved in cancer progression.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Activity Evaluation : A study synthesized a series of N-substituted 5-(1-adamantyl)-1,2,4-triazole derivatives and evaluated their antimicrobial and anti-inflammatory activities. Several compounds exhibited promising results against a range of pathogens and inflammatory models .
  • Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various enzyme targets. These studies suggest that the compound could act as a 5-lipoxygenase inhibitor, which is relevant for inflammatory responses .

Mechanism of Action

The mechanism of action of (2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Thiadiazole and Thiazole Derivatives

Compound Name Core Heterocycle Substituent at Position 5 Acrylamide Substituent Key Functional Groups
(2E)-N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide 1,3,4-Thiadiazole Adamantan-1-yl N-Methyl, 3-phenylprop-2-enamide Adamantane, methylamide
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide 1,3-Thiazole 3-(Trifluoromethyl)benzyl 3-Phenylprop-2-enamide Trifluoromethyl, benzyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide 1,3,4-Oxadiazole Sulfanyl-linked thiazole Substituted-phenyl propanamide Oxadiazole, sulfanyl
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 3-Phenylpropyl 2-Chlorophenyl amine Chlorophenyl, alkyl chain

Key Observations:

  • Adamantane vs.
  • Thiadiazole vs. Oxadiazole: Replacing the thiadiazole core with oxadiazole (as in ) alters electronic properties, reducing sulfur-mediated interactions (e.g., hydrogen bonding) but increasing oxygen’s hydrogen-bond acceptor capacity.
  • Substituent Flexibility: The 3-phenylpropyl chain in introduces conformational flexibility, which may reduce target specificity compared to the rigid adamantane moiety .

Biological Activity

(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide is a complex organic compound notable for its unique structural features, including an adamantane moiety and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3S. The compound is characterized by:

ComponentDescription
Adamantane moiety Provides structural rigidity and hydrophobic properties.
Thiadiazole ring Imparts biological activity through interactions with biological targets.
Phenylprop-2-enamide group Enhances lipophilicity and potential receptor binding.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to thiadiazole derivatives. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). A study reported that certain derivatives induced apoptosis through caspase activation pathways, specifically noting the role of caspase-8 in mediating cell death .

The mechanism underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could bind to cellular receptors, modulating their activity and influencing signaling pathways related to apoptosis.
  • Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis through the activation of caspases, leading to cell cycle arrest and subsequent cell death .

Comparative Analysis

When compared to other compounds within the same class, this compound demonstrates unique properties due to its specific molecular architecture. This uniqueness contributes to its distinct biological activities.

CompoundIC50 (µM)Activity Type
Compound 5r10.56 ± 1.14Anticancer (HepG2)
(Similar Thiadiazole Derivative)VariesAntimicrobial/Anticancer

Case Studies

A notable case study involved synthesizing a series of N-substituted thiadiazole derivatives that were evaluated for their cytotoxicity against human cancer cell lines. Among these compounds, one derivative exhibited potent activity with an IC50 value indicating effective inhibition of cell growth . The study highlighted the importance of structural modifications in enhancing biological efficacy.

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